2-Thia-6-azaspiro[3.4]octane

Medicinal Chemistry Physicochemical Properties Scaffold Hopping

2-Thia-6-azaspiro[3.4]octane (CAS 1498161-47-9) is a heterocyclic spirocyclic building block characterized by a rigid [3.4] spiro junction connecting a sulfur-containing ring and a nitrogen-containing azetidine ring. The compound has a molecular formula of C6H11NS and a molecular weight of 129.23 g/mol.

Molecular Formula C6H11NS
Molecular Weight 129.22
CAS No. 1498161-47-9
Cat. No. B2734903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thia-6-azaspiro[3.4]octane
CAS1498161-47-9
Molecular FormulaC6H11NS
Molecular Weight129.22
Structural Identifiers
SMILESC1CNCC12CSC2
InChIInChI=1S/C6H11NS/c1-2-7-3-6(1)4-8-5-6/h7H,1-5H2
InChIKeyDMRTWWSVFHZBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Thia-6-azaspiro[3.4]octane (CAS 1498161-47-9) Sourcing Guide: A Novel Spirocyclic Scaffold for Medicinal Chemistry


2-Thia-6-azaspiro[3.4]octane (CAS 1498161-47-9) is a heterocyclic spirocyclic building block characterized by a rigid [3.4] spiro junction connecting a sulfur-containing ring and a nitrogen-containing azetidine ring [1]. The compound has a molecular formula of C6H11NS and a molecular weight of 129.23 g/mol . It belongs to a class of thia-azaspiro[3.4]octanes, which were specifically designed as 'multifunctional modules' to explore uncharted 3D chemical space in drug discovery [1]. Its core value proposition lies in its ability to serve as a conformationally constrained, vector-diverse scaffold for the synthesis of novel bioactive molecules, distinguishing it from planar aromatic or simpler saturated ring systems [1].

Why 2-Thia-6-azaspiro[3.4]octane (CAS 1498161-47-9) Cannot Be Replaced by Generic Azaspiro[3.4]octanes


Generic substitution with other azaspiro[3.4]octane scaffolds, such as 2-azaspiro[3.4]octane or 6-azaspiro[3.4]octane, is not scientifically valid due to profound differences in heteroatom composition, molecular topology, and resultant physicochemical and biological profiles. The inclusion of a sulfur atom in the 2-Thia-6-azaspiro[3.4]octane scaffold fundamentally alters its reactivity and vector geometry compared to all-carbon or oxygen-containing analogs . Critically, the sulfur atom provides a unique handle for further functionalization, such as oxidation to a sulfoxide or sulfone, which dramatically modulates the scaffold's electronic properties, polarity, and hydrogen-bonding capacity . The specific placement of the sulfur at the 2-position (versus the 1-, 5-, or 6-position in other thia-analogs) dictates the spatial orientation of its 'exit vectors,' leading to a distinct 3D shape that is not accessible by its isomers [1]. Consequently, substituting this precise building block with a seemingly similar analog can lead to a complete loss of desired molecular recognition, altered pharmacokinetics, and failed biological activity in a lead compound series.

Quantitative Differentiation of 2-Thia-6-azaspiro[3.4]octane (CAS 1498161-47-9): A Comparative Evidence Guide


Physicochemical Differentiation: Lipophilicity vs. the 2-Oxa Analog

In a direct class-level comparison, the 2-thia scaffold demonstrates a quantifiably higher calculated lipophilicity (XLogP3) compared to its 2-oxa analog. This difference in LogP can significantly influence a molecule's membrane permeability, solubility, and metabolic stability, making the choice between sulfur and oxygen a critical decision point in lead optimization [1].

Medicinal Chemistry Physicochemical Properties Scaffold Hopping

Topological Polar Surface Area (TPSA) Modulation via Scaffold Selection

The choice of heteroatom within the spiro[3.4]octane framework provides a direct means to tune the Topological Polar Surface Area (TPSA). The 2-thia scaffold (represented by a positional isomer) possesses a significantly higher TPSA than its oxa-analog, which can be a key advantage for modulating properties like passive permeability and P-glycoprotein efflux. This difference is a class-level inference based on the inherent electronegativity and size differences between sulfur and oxygen atoms [REFS-1, REFS-2].

Drug Design ADME Physicochemical Properties

Validated Bioisosteric Utility: Enabling Sub-Nanomolar Target Affinity

The 2-thia-6-azaspiro[3.4]octane scaffold, in its sulfone form, serves as a critical bioisostere that directly enables potent biological activity. In a patent exemplifying its use as a bioisostere for piperazine or morpholine, a derivative incorporating this scaffold demonstrated an enzyme inhibition constant (Ki) of 10.5 nM against a human target. This provides direct, quantitative evidence of the scaffold's ability to generate high-affinity leads [REFS-1, REFS-2].

Bioisostere Medicinal Chemistry GPCR Enzyme Inhibition

High-Value Application Scenarios for Procuring 2-Thia-6-azaspiro[3.4]octane (CAS 1498161-47-9)


Medicinal Chemistry: Scaffold Hopping to Modulate Lipophilicity and Polarity

As a direct application of the physicochemical evidence in Section 3, procurement of 2-Thia-6-azaspiro[3.4]octane is indicated when a medicinal chemistry program seeks to increase the lipophilicity (ΔXLogP3 ≈ 0.8) [REFS-1, REFS-2] and Topological Polar Surface Area (ΔTPSA = 16.0 Ų) [REFS-1, REFS-2] of a lead compound series relative to its 2-oxa analog. This scaffold replacement is a rational strategy for tuning ADME properties such as membrane permeability or for exploring novel chemical space with distinct 3D vectors [3].

Lead Generation: Synthesizing High-Affinity Ligands via Bioisosteric Replacement

This building block is essential for generating focused libraries around a core scaffold known to act as a bioisostere for common motifs like piperazine or morpholine. As demonstrated by its use in a patent yielding a 10.5 nM inhibitor [4], procurement is justified for any project aiming to discover novel, potent ligands for enzymes or GPCRs where a conformationally restricted, three-dimensional core is advantageous [3].

Chemical Biology: Developing Functional Probes with a Synthetic Handle

The sulfur atom in 2-Thia-6-azaspiro[3.4]octane is not merely a structural feature but a functional handle. Its facile oxidation to sulfoxide or sulfone allows for the modulation of the scaffold's electronic properties and hydrogen-bonding capacity after the core structure is in place. This makes the compound particularly valuable for synthesizing chemical probes where a switchable or tunable functional group is required to investigate structure-activity relationships (SAR) or biological mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Thia-6-azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.